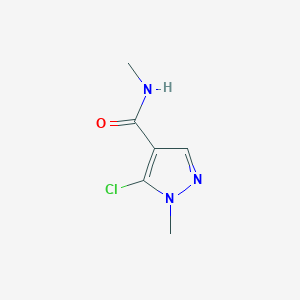

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-N,1-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOXCPZAAJXFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(N=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640499 | |

| Record name | 5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020713-28-3 | |

| Record name | 5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with 1,3-dimethyl-1H-pyrazol-5(4H)-one.

Chloroformylation: This starting material undergoes Vilsmeier-Haack chloroformylation using N,N-dimethylformamide and phosphorus oxychloride to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Oxidation and Chlorination: The carbaldehyde is then oxidized using potassium permanganate and subsequently chlorinated with thionyl chloride to produce 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Potassium permanganate or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Condensation: Aldehydes or ketones in ethanol at room temperature.

Major Products

Substitution: Various substituted pyrazole derivatives.

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Condensation: Hydrazone derivatives.

Aplicaciones Científicas De Investigación

Antiviral Properties

Research indicates that 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide exhibits potential antiviral activity. It is believed to inhibit viral replication by targeting specific viral proteins, thus interfering with their functions. This capability positions it as a candidate for developing antiviral therapies against various viral infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Effects

In addition to its antiviral and anticancer activities, 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide demonstrates antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents .

Fungicidal Properties

The compound has been explored for its fungicidal properties, particularly in protecting crops from fungal infections. Its effectiveness against plant pathogens suggests potential use in agrochemical formulations aimed at enhancing crop yield and health .

Pesticide Development

5-Chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide is being studied for incorporation into pesticide formulations. Its unique chemical structure allows it to interact effectively with biological targets in pests, providing a mechanism for pest control while minimizing environmental impact .

Structural Characteristics and Synthesis

The compound features a five-membered pyrazole ring with a chlorine atom at the 5-position and a dimethyl group at the 1-position, along with a carboxamide functional group. These structural elements are crucial for its biological activity.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Chloro-N-methylpyrazole-4-carboxamide | Chlorine at position 5 | Less steric hindrance |

| 3-Phenylpyrazole | No carboxamide group | Different biological activity |

| 4-Methyl-N,N-dimethylpyrazole | Methyl substitution at position 4 | Varying solubility properties |

Uniqueness : The distinct substitution pattern of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide imparts unique chemical and biological properties that differentiate it from similar compounds. Its specific binding affinities enhance its utility in targeted applications within medicinal and agricultural research.

Case Studies and Research Findings

Case Study 1: Antiviral Mechanism

A study conducted on the interaction between 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide and viral proteins demonstrated significant binding affinity, suggesting that this compound could be developed into an effective antiviral agent targeting specific viral mechanisms.

Case Study 2: Anticancer Efficacy

In vitro studies showed that this compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. These findings support further investigation into its potential as an anticancer therapeutic agent .

Case Study 3: Agricultural Impact

Field trials assessing the efficacy of formulations containing 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide revealed significant reductions in fungal infections in crops compared to untreated controls, indicating its potential as a viable agricultural fungicide .

Mecanismo De Acción

The mechanism of action of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it may interfere with viral replication by targeting viral proteins or enzymes. In agricultural applications, it may act on specific receptors or enzymes in pests or plants .

Comparación Con Compuestos Similares

Key Observations :

- Chlorine Substitution : The presence of chlorine at the 5-position (pyrazole ring) is conserved across most analogues, contributing to enhanced lipophilicity and target affinity .

- Aryl vs. Alkyl Substituents : Aromatic substituents (e.g., phenyl, 4-fluorophenyl) at the 1-position improve thermal stability (higher melting points) compared to alkyl groups .

- Functional Group Diversity: Introduction of sulfonyl (SO₂) or cyano (CN) groups modulates solubility and electronic properties, impacting bioactivity .

Enzyme and Receptor Interactions

- Microtubule Binding : Compound 33 (5-chloro-N-sulfonylphenyl salicylamide) forms a hydrogen bond with GLN11 in tubulin (PDB:4o2b), critical for antitubulin activity. The chloro group enhances hydrophobic interactions with the binding pocket .

- Cannabinoid CB1 Receptor Antagonism: Analogues like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibit potent CB1 antagonism (IC₅₀ = 0.139 nM), attributed to the dichlorophenyl and pyridylmethyl groups stabilizing receptor interactions .

Insecticidal Activity

- Anthranilic Diamides: Pyrazole-carboxamides with trifluoromethyl groups (e.g., 5-chloro-N-[4-chloro-2-(substitutedcarbamoyl)-6-methylphenyl]-1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) show enhanced insecticidal activity against Mythimna separata due to improved binding to ryanodine receptors .

Actividad Biológica

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide (often referred to as "compound X") is a pyrazole derivative that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer effects, anti-inflammatory properties, and other therapeutic potentials.

Chemical Structure and Properties

5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide is characterized by the following chemical structure:

- Chemical Formula : C6H7ClN4O

- CAS Number : 1020713-28-3

This compound belongs to the class of pyrazole derivatives known for their significant biological activities, particularly in oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 4.98 - 14.65 | Inhibition of microtubule assembly |

| A549 (Lung) | 26 | Inhibition of topoisomerase II |

| NCI-H460 | 0.39 | Autophagy induction without apoptosis |

The compound has shown significant growth inhibition in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating its potential as a therapeutic agent in treating these cancers .

Research indicates that the anticancer effects of this compound may be attributed to several mechanisms:

- Microtubule Destabilization : The compound disrupts microtubule formation, which is crucial for cell division .

- Apoptosis Induction : It enhances caspase-3 activity, leading to programmed cell death .

- Topoisomerase Inhibition : It interferes with DNA replication processes, which is vital for cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide has also been evaluated for anti-inflammatory effects. Studies have shown that pyrazole derivatives can reduce inflammatory markers and cytokines in vitro, suggesting a role in managing inflammatory diseases .

Other Biological Activities

The biological profile of this compound extends beyond anticancer and anti-inflammatory activities:

- Antioxidant Properties : It exhibits significant radical scavenging ability, which may protect cells from oxidative stress .

- Antibacterial Activity : Preliminary studies suggest potential antibacterial effects against certain strains, although further research is needed to elucidate this aspect .

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. demonstrated that the compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM. The mechanism was linked to the inhibition of topoisomerase II activity .

Case Study 2: Inflammation Model

Research indicated that treatment with 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide reduced levels of TNF-alpha and IL-6 in an LPS-induced inflammation model, highlighting its potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide, and what analytical techniques validate its purity and structure?

- Synthetic Routes :

- Nucleophilic Acylation : React 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

- Vilsmeier-Haack Reaction : Use DMF/POCl₃ to introduce aldehyde groups to pyrazole intermediates, followed by carboxamide formation via hydrolysis or condensation .

- Analytical Validation :

- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 3.83 ppm for N-methyl groups in NMR) .

- X-Ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group with β = 92.003°) .

- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for aldehydes) and N-H bends .

Q. What key spectroscopic and crystallographic techniques are used to characterize pyrazole-carboxamide derivatives?

- Spectroscopic Methods :

- NMR : Assign carbonyl carbons (~183 ppm for aldehydes) and aromatic carbons .

- Mass Spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 186 for C₈H₁₁ClN₂O) .

- Crystallography :

- Single-crystal X-ray diffraction to determine unit cell parameters (e.g., a = 9.0032 Å, b = 20.1001 Å) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction yields for 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide derivatives be optimized under Vilsmeier-Haack conditions?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control : Maintain 80–100°C to balance reactivity and side-product formation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation .

- Monitoring : Track reaction progress via TLC (Rf 0.33 in diethyl ether/hexane) and optimize stoichiometry (e.g., 2:1 POCl₃:pyrazole) .

Q. How can researchers resolve contradictions in spectral data for pyrazole-carboxamide analogs?

- Case Study : Discrepancies in NMR shifts for N-methyl groups (δ 3.83 vs. δ 3.95 ppm) may arise from solvent polarity or tautomerism.

- Solutions :

- Variable Temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomers) .

- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .

Q. What computational approaches predict the reactivity and bioactivity of 5-chloro-N,1-dimethyl-1H-pyrazole-4-carboxamide?

- Methods :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity .

- Molecular Docking : Simulate binding to targets (e.g., GABA receptors for anticonvulsant activity) using AutoDock Vina .

Q. How do structural modifications influence the biological activity of pyrazole-carboxamide derivatives?

- SAR Strategies :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to enhance anticonvulsant potency (ED₅₀ reduction from 45 mg/kg to 28 mg/kg) .

- Bioisosteric Replacement : Replace chloro with bromo to assess pharmacokinetic changes (e.g., logP increase by 0.5 units) .

Q. How can researchers address discrepancies in reported biological activity across studies?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.